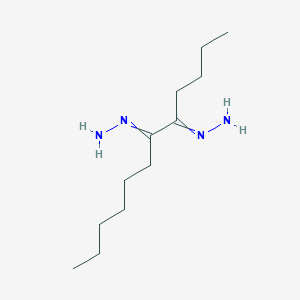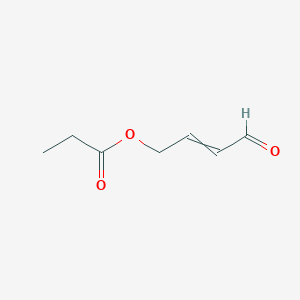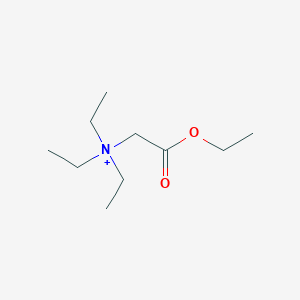![molecular formula C12H15ClN4OSi B14417165 1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one CAS No. 84655-24-3](/img/structure/B14417165.png)
1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a trimethylsilyl group, and a tetrazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl azide in the presence of a catalyst to form the tetrazole ring. This intermediate is then subjected to further reactions to introduce the ethanone group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and chlorophenyl group can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)ethan-1-one: This compound lacks the tetrazole and trimethylsilyl groups, making it less versatile in certain reactions.
1-(4-Chlorophenyl)-2-(trimethylsilyl)ethan-1-one:
1-(4-Chlorophenyl)-2-[5-(methyl)-2H-tetrazol-2-yl]ethan-1-one: This compound has a methyl group instead of a trimethylsilyl group, which may affect its reactivity and interactions.
Uniqueness
1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is unique due to the presence of both the tetrazole ring and the trimethylsilyl group. These functional groups provide the compound with distinct reactivity and the ability to participate in a wide range of chemical reactions, making it valuable for various scientific applications.
特性
CAS番号 |
84655-24-3 |
|---|---|
分子式 |
C12H15ClN4OSi |
分子量 |
294.81 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(5-trimethylsilyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C12H15ClN4OSi/c1-19(2,3)12-14-16-17(15-12)8-11(18)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
InChIキー |
PSSYQFPKSSDESU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=NN(N=N1)CC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


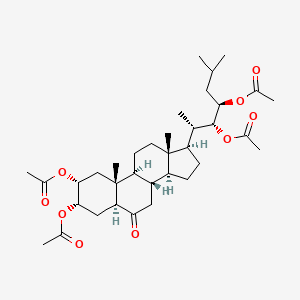

![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)

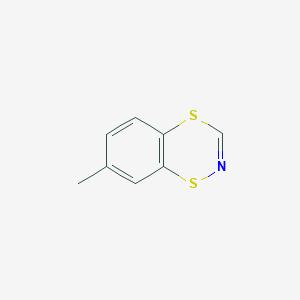
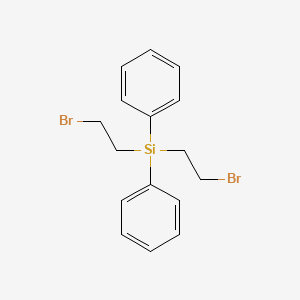
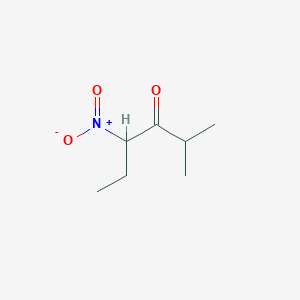
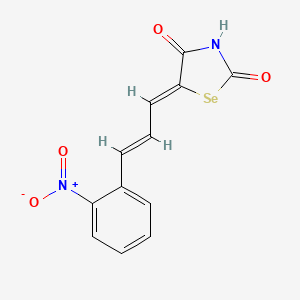
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
